Tert-butyl 2-methoxybenzylcarbamate
Overview
Description
Tert-butyl 2-methoxybenzylcarbamate is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . The compound has the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methoxybenzylcarbamate typically involves the reaction of 2-methoxybenzylamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-methoxybenzylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-methoxybenzylamine and tert-butyl alcohol.
Oxidation: It can be oxidized to form corresponding carbamates or amides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Trifluoroacetic acid or hydrochloric acid for acidic hydrolysis; sodium hydroxide for basic hydrolysis.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Hydrolysis: 2-methoxybenzylamine and tert-butyl alcohol.
Oxidation: Corresponding carbamates or amides.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-methoxybenzylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-methoxybenzylcarbamate involves its role as a protecting group. The compound forms a stable carbamate linkage with amines, preventing them from participating in unwanted side reactions. The protecting group can be removed under mild acidic or basic conditions, regenerating the free amine . This stability and ease of removal make it a valuable tool in multi-step organic synthesis .
Comparison with Similar Compounds
- Tert-butyl carbamate
- Benzyl carbamate
- Fluorenylmethoxycarbonyl (FMoc) carbamate
- Carboxybenzyl (CBz) carbamate
Comparison: Tert-butyl 2-methoxybenzylcarbamate is unique due to its combination of the tert-butyl and 2-methoxybenzyl groups, which provide both stability and ease of removal under mild conditions. Compared to other carbamates, it offers a balance of protecting group stability and compatibility with various reaction conditions .
Properties
IUPAC Name |
tert-butyl N-[(2-methoxyphenyl)methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)14-9-10-7-5-6-8-11(10)16-4/h5-8H,9H2,1-4H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVULKMCLYGSULP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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